molecular formula C14H9BrF3N3O2 B273919 N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide

N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide

Cat. No. B273919
M. Wt: 388.14 g/mol
InChI Key: SFHCORPHXGIFOO-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide, also known as NTBC, is a chemical compound that has been widely used in scientific research. NTBC is a potent inhibitor of tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.

Mechanism of Action

N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide inhibits tyrosine hydroxylase by binding to the enzyme's active site and preventing the conversion of tyrosine to L-DOPA, the precursor of catecholamines. This results in a decrease in the synthesis of dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
The inhibition of tyrosine hydroxylase by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to decrease the levels of catecholamines in the brain and peripheral tissues, resulting in a decrease in blood pressure and heart rate. This compound has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide in lab experiments is its potency and specificity as an inhibitor of tyrosine hydroxylase. This allows researchers to selectively manipulate the synthesis of catecholamines without affecting other biochemical pathways. However, one of the limitations of using this compound is its potential toxicity and side effects, particularly at high doses.

Future Directions

There are several future directions for the use of N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide in scientific research. One area of interest is the development of new drugs that target tyrosine hydroxylase for the treatment of various diseases, including Parkinson's disease and hypertension. Another area of interest is the investigation of the role of catecholamines in various physiological and pathological processes, including stress, addiction, and cancer. Finally, the development of new methods for the synthesis and purification of this compound may improve its usefulness as a research tool.

Synthesis Methods

The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide involves the reaction of 2-nitro-4-trifluoromethylbenzaldehyde with hydrazine hydrate in the presence of acetic acid, followed by the reaction of the resulting hydrazone with bromine in acetic acid. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide has been widely used in scientific research, particularly in the study of tyrosine hydroxylase and its role in the synthesis of catecholamines. This compound has also been used to investigate the role of catecholamines in various physiological and pathological processes, including Parkinson's disease, schizophrenia, and hypertension.

properties

Molecular Formula

C14H9BrF3N3O2

Molecular Weight

388.14 g/mol

IUPAC Name

(E)-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide

InChI

InChI=1S/C14H9BrF3N3O2/c15-13(9-4-2-1-3-5-9)20-19-11-7-6-10(14(16,17)18)8-12(11)21(22)23/h1-8,19H/b20-13+

InChI Key

SFHCORPHXGIFOO-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/Br

SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br

Origin of Product

United States

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